molecular formula C12H3Br5O B045675 2,3,4,6,7-Pentabromodibenzofuran CAS No. 124388-77-8

2,3,4,6,7-Pentabromodibenzofuran

Cat. No.: B045675
CAS No.: 124388-77-8
M. Wt: 562.7 g/mol
InChI Key: DOMLPUMLHHUETA-UHFFFAOYSA-N
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Description

2,3,4,6,7-Pentabromodibenzofuran is a polybrominated dibenzofuran, a class of organic compounds characterized by the presence of multiple bromine atoms attached to a dibenzofuran moiety. This compound is known for its significant environmental and toxicological impact due to its persistence and bioaccumulation in ecosystems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6,7-Pentabromodibenzofuran typically involves the bromination of dibenzofuran. The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions. The reaction conditions often include the use of solvents like chloroform or carbon tetrachloride and catalysts such as iron or aluminum bromide to facilitate the bromination process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,6,7-Pentabromodibenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various brominated and hydroxylated dibenzofuran derivatives, which have distinct chemical and physical properties .

Scientific Research Applications

2,3,4,6,7-Pentabromodibenzofuran has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,6,7-Pentabromodibenzofuran involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of genes involved in xenobiotic metabolism, leading to the production of enzymes that metabolize and detoxify harmful substances. This pathway is crucial for understanding the toxicological effects of brominated dibenzofurans and their impact on human health and the environment .

Comparison with Similar Compounds

Uniqueness: 2,3,4,6,7-Pentabromodibenzofuran is unique due to its specific bromination pattern, which influences its chemical reactivity, environmental behavior, and toxicological properties. Its distinct interaction with biological receptors and enzymes sets it apart from other similar compounds, making it a valuable subject for scientific research .

Properties

IUPAC Name

2,3,4,6,7-pentabromodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Br5O/c13-6-2-1-4-5-3-7(14)8(15)10(17)12(5)18-11(4)9(6)16/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMLPUMLHHUETA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C3=CC(=C(C(=C3O2)Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Br5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40154298
Record name Dibenzofuran, 2,3,4,6,7-pentabromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40154298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124388-77-8
Record name Dibenzofuran, 2,3,4,6,7-pentabromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124388778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzofuran, 2,3,4,6,7-pentabromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40154298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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